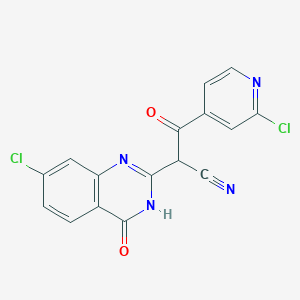
2-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-chloropyridin-4-yl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-chloropyridin-4-yl)-3-oxopropanenitrile is a complex organic compound belonging to the quinazolinone family. This compound features a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidinone ring. The presence of chlorine atoms at specific positions on the rings adds to its chemical complexity and potential reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 7-chloroquinazolin-4(3H)-one and 2-chloropyridine-4-carboxylic acid.
Reaction Steps: The process involves a multi-step reaction, starting with the formation of an intermediate compound through a condensation reaction. This intermediate is then subjected to further chemical transformations, including cyclization and chlorination.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for high yield and purity. This involves the use of catalysts, controlled reaction temperatures, and specific solvents to ensure the desired product is obtained efficiently.
Types of Reactions:
Reduction: Reduction reactions can be employed to convert specific functional groups within the compound.
Substitution: Substitution reactions are common, where chlorine atoms or other substituents are replaced by different groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may have different biological or chemical properties.
Substitution Products:
Aplicaciones Científicas De Investigación
This compound has garnered interest in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases or conditions.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound.
Comparación Con Compuestos Similares
Quinazolinone Derivatives: These compounds share the quinazolinone core structure and exhibit similar biological activities.
Chlorinated Pyridines: Compounds containing chlorine atoms on pyridine rings are structurally similar and may have comparable properties.
Uniqueness:
The presence of both chloro and oxo groups on the quinazolinone core distinguishes this compound from others in its class, potentially leading to unique reactivity and biological activity.
This compound represents a valuable tool in the fields of chemistry, biology, medicine, and industry, with ongoing research aimed at unlocking its full potential.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2-(7-chloro-4-oxo-3H-quinazolin-2-yl)-3-(2-chloropyridin-4-yl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N4O2/c17-9-1-2-10-12(6-9)21-15(22-16(10)24)11(7-19)14(23)8-3-4-20-13(18)5-8/h1-6,11H,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUBCEFQVNDQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(NC2=O)C(C#N)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














